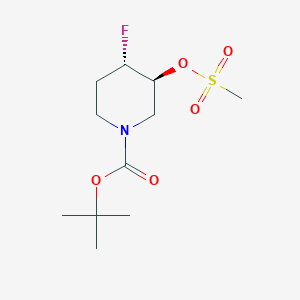

tert-Butyl (3.4)-trans-4-fluoro-3-(methylsulfonyloxy)piperidine-1-carboxylate racemate

Description

tert-Butyl (3.4)-trans-4-fluoro-3-(methylsulfonyloxy)piperidine-1-carboxylate racemate is a fluorinated piperidine derivative with a methylsulfonyloxy substituent at the 3-position and a tert-butyl carbamate group at the 1-position.

Properties

IUPAC Name |

tert-butyl (3S,4S)-4-fluoro-3-methylsulfonyloxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20FNO5S/c1-11(2,3)17-10(14)13-6-5-8(12)9(7-13)18-19(4,15)16/h8-9H,5-7H2,1-4H3/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPYWWTUGXBLGA-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)OS(=O)(=O)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)OS(=O)(=O)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20FNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl (3.4)-trans-4-fluoro-3-(methylsulfonyloxy)piperidine-1-carboxylate racemate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of approximately 279.35 g/mol. It features a piperidine ring substituted with a fluorine atom and a methylsulfonyloxy group, which are critical for its biological activity.

Synthesis

The synthesis of tert-butyl (3.4)-trans-4-fluoro-3-(methylsulfonyloxy)piperidine-1-carboxylate involves several steps, including the use of triethylamine and methanesulfonyl chloride in toluene under controlled temperature conditions. The process yields a colorless solid after purification steps, highlighting the compound's stability and potential for further modifications .

Pharmacological Properties

Research indicates that this compound may exhibit various pharmacological effects, including:

- NLRP3 Inhibition : Similar compounds have shown potential as inhibitors of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. The inhibition of IL-1β release in LPS/ATP-stimulated human macrophages suggests that this compound might possess anti-inflammatory properties .

- Antimycobacterial Activity : Structure-activity relationship studies have indicated that piperidine derivatives can act as inhibitors against specific bacterial targets, which might extend to this compound as well. The evaluation of similar compounds has demonstrated promising antimycobacterial activity .

In Vitro Studies

In vitro studies have been conducted to evaluate the compound's efficacy in various biological assays:

| Assay Type | Concentration Tested | Effect Observed |

|---|---|---|

| NLRP3 Inflammasome Inhibition | 10 µM | 19.4% reduction in IL-1β release |

| Antimycobacterial Assay | IC50 values measured | Potency against Mycobacterium tuberculosis observed |

These preliminary findings suggest that the compound may inhibit key pathways involved in inflammation and bacterial growth.

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of related piperidine compounds on macrophage cell lines. The results showed significant reductions in pro-inflammatory cytokines when treated with derivatives similar to tert-butyl (3.4)-trans-4-fluoro-3-(methylsulfonyloxy)piperidine-1-carboxylate, supporting its potential therapeutic applications in inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of piperidine derivatives, revealing that certain modifications led to enhanced activity against Mycobacterium tuberculosis. The structure of tert-butyl (3.4)-trans-4-fluoro-3-(methylsulfonyloxy)piperidine-1-carboxylate could be optimized based on these findings to improve its efficacy against resistant strains .

Scientific Research Applications

Pharmacological Research

Tert-butyl (3.4)-trans-4-fluoro-3-(methylsulfonyloxy)piperidine-1-carboxylate has been investigated for its potential as a pharmacological agent. Its structural characteristics make it a candidate for developing new therapeutic agents targeting various diseases, including neurological disorders.

- Case Study: Neurological Disorders

Synthetic Chemistry

This compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo nucleophilic substitution reactions allows chemists to create derivatives with enhanced biological activities.

- Example: Synthesis of Derivatives

In vitro studies have utilized this compound to screen for biological activity against various cellular targets, including G protein-coupled receptors (GPCRs) and other signaling pathways.

- Research Findings:

Comparison with Similar Compounds

Preparation Methods

Boc Protection and Hydroxypiperidine Intermediate

The synthesis typically begins with tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate, a commercially available precursor. Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group ensures stability during subsequent functionalization.

-

Reagents : (S)-N-Boc-3-piperidinol (20 g), triethylamine (21 mL), methanesulfonyl chloride (9.2 mL).

-

Solvent : Toluene (100 mL).

-

Conditions : Reaction at 0°C for 1 hour under ice cooling.

-

Work-up : Extraction with ethyl acetate, washing with sodium bicarbonate and ammonium chloride, followed by solvent evaporation.

-

Yield : 26.8 g (89%) as a colorless solid.

This method avoids epimerization by maintaining low temperatures, preserving the trans configuration.

Mesylation of 3-Fluoro-4-hydroxypiperidine

For fluorinated derivatives, tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate is mesylated using methanesulfonyl chloride.

-

Reagents : tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (25 g), mesyl chloride (22.5 g).

-

Solvent : Toluene (250 mL).

-

Conditions : Dropwise addition at 0–5°C, stirred at room temperature for 2 hours.

-

Work-up : Water extraction, organic layer evaporation, and crystallization with hexane.

-

Yield : 31 g (82%) as a pale yellow viscous crude.

The racemate forms due to the absence of chiral auxiliaries, necessitating chromatographic resolution for enantiopure products.

Reaction Optimization and By-Product Analysis

Temperature and Solvent Effects

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents sulfonate hydrolysis |

| Solvent | Toluene | Enhances mesyl chloride solubility |

| Base | Triethylamine | Neutralizes HCl by-product |

Higher temperatures (>20°C) promote di-mesylation at adjacent hydroxyl groups, reducing monofunctionalized product purity. Polar solvents like dichloromethane accelerate reaction rates but complicate isolation due to emulsification.

Characterization Data

-

1H NMR (DMSO-d6): δ 1.40–1.42 (d, 9H, Boc), 3.24–3.33 (m, 2H, piperidine CH2), 4.76 (m, 1H, OCH).

-

LC-MS : [M+H]+ 297.35, consistent with molecular formula C11H20FNO5S.

Industrial-Scale Production and Challenges

Q & A

Basic: What are the critical steps in synthesizing this racemate, and how can purity be ensured?

The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. For example, introducing the methylsulfonyloxy group may require sulfonylation under anhydrous conditions using methanesulfonyl chloride and a base like triethylamine . The tert-butyl carbamate group is often introduced via Boc-protection, requiring tert-butyl dicarbonate (Boc₂O) and a catalyst such as DMAP .

Purity Assurance : Post-synthesis purification via column chromatography (e.g., silica gel with gradient elution) is critical. Purity validation should employ HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., ¹H/¹³C NMR to confirm absence of diastereomeric impurities). Evidence from similar compounds suggests achieving ≥95% purity is feasible with optimized conditions .

Advanced: How do stereochemical factors influence the reactivity of this racemate in nucleophilic substitution reactions?

The trans-3,4-configuration and fluorine substituent significantly impact reactivity. The fluorine atom’s electron-withdrawing effect activates the adjacent methylsulfonyloxy group as a leaving group, facilitating SN2 reactions. However, steric hindrance from the tert-butyl carbamate may reduce reaction rates. Computational modeling (DFT studies) can predict regioselectivity, while experimental validation via kinetic assays (e.g., monitoring reaction progress with LC-MS) is recommended . Racemic mixtures may require chiral chromatography (e.g., Chiralpak AD-H column) to resolve enantiomers for stereochemical analysis .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

- ¹H/¹³C NMR : Key for confirming the piperidine backbone, tert-butyl group (δ ~1.4 ppm, singlet), and fluorine coupling patterns (e.g., ³JHF splitting in ¹H NMR) .

- IR Spectroscopy : Verify sulfonate (S=O stretch ~1350–1200 cm⁻¹) and carbamate (C=O stretch ~1680 cm⁻¹) functional groups .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Boc group: m/z ~261) .

Advanced: How can researchers resolve contradictions in reported physical properties (e.g., melting point discrepancies)?

Discrepancies often arise from polymorphic forms or impurities. To address this:

Reproduce Synthesis : Strictly control reaction conditions (e.g., solvent, cooling rate during crystallization).

DSC/TGA Analysis : Determine melting points and thermal stability under inert atmospheres .

X-ray Crystallography : Resolve structural ambiguities by obtaining single-crystal data, though this is challenging for racemates due to centrosymmetric packing .

Documentation of solvent used for recrystallization (e.g., ethyl acetate vs. hexane) is critical, as it affects crystal lattice formation .

Basic: What safety precautions are essential when handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- First Aid : In case of skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes and seek medical attention .

- Storage : Store in a cool, dry place (-20°C for long-term stability) under nitrogen to prevent hydrolysis of the carbamate group .

Advanced: What strategies optimize enantiomeric excess (ee) in derivatives of this racemate?

Chiral Auxiliaries : Introduce a temporary chiral group during synthesis (e.g., Evans oxazolidinones) to bias stereochemistry .

Enzymatic Resolution : Use lipases or esterases to selectively hydrolyze one enantiomer .

Dynamic Kinetic Resolution (DKR) : Combine asymmetric catalysis (e.g., Ru-BINAP complexes) with racemization catalysts to convert the racemate into a single enantiomer . Monitor ee via chiral HPLC (e.g., Daicel CHIRALPAK IC-3 column) .

Basic: How does the methylsulfonyloxy group influence the compound’s stability under acidic/basic conditions?

The methylsulfonyloxy group is susceptible to hydrolysis under strong basic conditions (e.g., NaOH in THF/water), forming a diol intermediate. Under acidic conditions (e.g., HCl in dioxane), the tert-butyl carbamate is cleaved, releasing piperidine. Stability studies (TLC or LC-MS monitoring) in pH-adjusted buffers can map degradation pathways .

Advanced: What computational methods predict the racemate’s pharmacokinetic properties (e.g., LogP, solubility)?

- LogP Prediction : Use software like Schrödinger’s QikProp or open-source tools (e.g., RDKit) based on fragment contributions. Experimental validation via shake-flask method (octanol/water partition) is advised .

- Solubility : Molecular dynamics (MD) simulations with explicit solvent models (e.g., water) can estimate solubility. Compare with experimental data from nephelometry .

Basic: What are common synthetic impurities, and how are they identified?

- Byproducts : Unreacted starting materials (e.g., tert-butyl dicarbonate), des-Boc derivatives, or diastereomers.

- Detection : LC-MS with charged aerosol detection (CAD) for non-UV-active impurities. ²⁹Si NMR (if silica gel residues are suspected) .

Advanced: How can the racemate’s conformational flexibility impact its interaction with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding poses with protein targets (e.g., kinases). The piperidine ring’s chair-boat transitions may affect binding affinity .

- NMR Titration : Monitor chemical shift perturbations (CSPs) upon target binding to identify key interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.